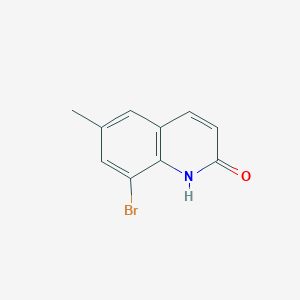

8-bromo-6-methylquinolin-2(1h)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-6-methyl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6-4-7-2-3-9(13)12-10(7)8(11)5-6/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXOZMOZRUUYEPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)NC(=O)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 8-bromo-6-methylquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 8-bromo-6-methylquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this guide also includes information on closely related analogs to provide a broader context for its potential characteristics and reactivity.

Core Chemical Properties

This compound is a brominated derivative of 6-methylquinolin-2(1H)-one. The presence of the bromine atom and the methyl group on the quinolinone scaffold is expected to influence its electronic properties, solubility, and biological activity.

Physicochemical Data

Quantitative data for this compound is sparse in publicly available literature. The following table summarizes the available information. For comparative purposes, a table with data for the related compound, 8-bromo-6-methylquinoline, is also provided.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 142219-59-8 | [1][2] |

| Molecular Formula | C₁₀H₈BrNO | [2] |

| Molecular Weight | 238.08 g/mol | [3] |

| Purity | 98% | [2] |

| SMILES | O=C1NC2=C(C=C(C)C=C2Br)C=C1 | [2] |

Table 2: Physicochemical Properties of 8-bromo-6-methylquinoline (for comparison)

| Property | Value | Source |

| CAS Number | 84839-95-2 | [4] |

| Molecular Formula | C₁₀H₈BrN | [5] |

| Molecular Weight | 222.08 g/mol | [5] |

| Melting Point | 165–169°C (hydrochloride form) | [4] |

| Solubility | Soluble in water and polar organic solvents (hydrochloride form) | [4] |

Spectral Data

¹H NMR (CDCl₃, 400 MHz) of 8-bromo-2-methylquinoline: δ: 2.82 (s, 3H, CH₃), 7.33 (m, 2H, quinoline 3,6-H), 7.73 (dd, J=8.0 Hz, J=1.2 Hz, 1H, quinoline 7-H), 8.02 (m, 2H, quinoline 4,5-H)[6].

Experimental Protocols

While a specific synthesis protocol for this compound is not detailed in the available literature, the synthesis of the parent compound, 8-bromoquinolin-2(1H)-one, provides a relevant and illustrative experimental methodology.

Representative Synthesis of 8-bromoquinolin-2(1H)-one

This synthesis involves the cyclization of (2E)-N-(2-bromophenyl)-3-phenyl-2-propenamide using a strong Lewis acid catalyst.

Materials:

-

(2E)-N-(2-bromophenyl)-3-phenyl-2-propenamide

-

Chlorobenzene

-

Aluminium trichloride (AlCl₃)

-

Ice water

-

Ethanol

-

Argon atmosphere

Procedure:

-

A suspension of (2E)-N-(2-bromophenyl)-3-phenyl-2-propenamide (22.9 g, 76.0 mmol) in chlorobenzene (100 ml) is prepared in a reaction vessel under an argon atmosphere at room temperature.

-

Aluminium trichloride (60.78 g, 133.34 mmol) is added to the suspension.

-

The reaction mixture is heated to 125°C for 2 hours.

-

After the reaction period, the mixture is cooled to 50°C.

-

The cooled reaction mixture is carefully poured into ice water (3 L).

-

The resulting solid precipitate is collected by filtration.

-

The solid is washed with water (500 ml).

-

The washed solid is triturated with hot ethanol, filtered, and dried in vacuo to yield 8-bromoquinolin-2(1H)-one as a white solid (7.39 g, 75% yield)[7].

Mass Spectrometry (ES+): m/z 225 (MH⁺, 100%)[7].

Biological Activity and Potential Applications

Specific studies on the biological activity of this compound are not prominent in the current literature. However, the broader class of brominated quinoline and quinolinone derivatives has garnered significant interest in drug discovery, particularly for their potential anticancer and antimicrobial properties.

Anticancer Potential

Brominated quinoline derivatives have been investigated for their ability to act as anticancer agents. Studies suggest that these compounds may exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells. The presence and position of the bromine atom on the quinoline ring can significantly influence the compound's cytotoxic and apoptotic potential[8][9]. Some brominated 8-hydroxyquinolines have shown strong antiproliferative activity against various tumor cell lines[10].

Antimicrobial Properties

The quinoline scaffold is a well-known pharmacophore in antimicrobial drug development. Brominated quinolines have been explored for their potential to inhibit bacterial growth, possibly by interfering with DNA replication or other essential cellular processes[4].

Conclusion

This compound is a chemical entity with potential for further investigation in the fields of medicinal chemistry and materials science. While specific experimental data for this compound is limited, the known properties and synthesis of related brominated quinolinones provide a solid foundation for future research. The established anticancer and antimicrobial activities of the broader class of brominated quinolines suggest that this compound and its derivatives could be promising candidates for the development of novel therapeutic agents. Further research is warranted to fully elucidate the chemical properties, synthetic routes, and biological activities of this specific compound.

References

- 1. This compound | 142219-59-8 [chemicalbook.com]

- 2. Synthonix, Inc > Building Blocks > 142219-59-8 | 8-Bromo-6-methyl-2(1H)-quinolinone [synthonix.com]

- 3. 142219-59-8|this compound|BLD Pharm [bldpharm.com]

- 4. 8-Bromo-6-methylquinoline | 84839-95-2 | Benchchem [benchchem.com]

- 5. 8-Bromo-6-methylquinoline | C10H8BrN | CID 13088043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 8-BROMOQUINOLIN-2(1H)-ONE synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 8-bromo-6-methylquinolin-2(1H)-one

This technical guide provides a comprehensive overview of 8-bromo-6-methylquinolin-2(1H)-one, a heterocyclic organic compound of interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical identity, physicochemical properties, a plausible synthetic route, and potential biological activities based on related compounds.

Chemical Identity and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound [1]. It is a substituted derivative of quinolin-2(1H)-one, featuring a bromine atom at the 8th position and a methyl group at the 6th position of the quinoline ring system.

Structure:

The chemical structure of this compound is depicted below. The core is a bicyclic system composed of a benzene ring fused to a pyridinone ring.

References

Synthesis of 8-Bromo-6-methylquinolin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines a viable synthetic pathway for 8-bromo-6-methylquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The proposed synthesis is a multi-step process commencing with readily available starting materials and employing established chemical transformations. This document provides detailed experimental protocols for key steps, quantitative data in a structured format, and a visual representation of the synthetic route.

I. Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a four-step sequence, beginning with the synthesis of a key substituted aniline precursor, followed by the construction of the quinoline core via a Skraup reaction, and concluding with the formation of the quinolinone moiety.

Caption: Proposed multi-step synthesis of this compound.

II. Experimental Protocols

The following protocols are based on established methodologies for similar transformations and provide a framework for the synthesis.

Step 1: Synthesis of 2-Bromo-4-methylaniline

This precursor is synthesized from p-toluidine in a three-stage process involving acetylation, bromination, and hydrolysis.[1][2]

a) Acetylation of p-Toluidine:

-

A mixture of p-toluidine, glacial acetic acid, and acetic anhydride is refluxed for 2.5-3.0 hours.[1]

-

Upon cooling, the N-(4-methylphenyl)acetamide is isolated.

b) Bromination of N-(4-methylphenyl)acetamide:

-

The acetylated product is dissolved in a suitable solvent, and bromine is added dropwise while maintaining the temperature at 50-55°C.[1]

-

The reaction mixture is then poured into a sodium sulfite solution to precipitate the N-(2-bromo-4-methylphenyl)acetamide.

c) Hydrolysis to 2-Bromo-4-methylaniline:

-

The bromo-acetylated compound is hydrolyzed by refluxing with concentrated hydrochloric acid.[1]

-

The resulting hydrochloride salt is neutralized with a sodium hydroxide solution to yield 2-bromo-4-methylaniline.

Step 2: Skraup Synthesis of 8-Bromo-6-methylquinoline

The Skraup synthesis is a classic method for constructing the quinoline ring system.[3][4]

-

2-Bromo-4-methylaniline is heated with sulfuric acid, glycerol, and an oxidizing agent (such as nitrobenzene or arsenic acid).[4]

-

The reaction is typically vigorous and requires careful control of temperature. The use of a moderator like ferrous sulfate is common.[4]

-

The reaction mixture is worked up by neutralization and purification to yield 8-bromo-6-methylquinoline.

Step 3: Chlorination of 8-Bromo-6-methylquinoline

Conversion to the 2-chloro derivative is a key step towards the final quinolinone.

-

8-Bromo-6-methylquinoline is reacted with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅).

-

The reaction mixture is heated to effect the chlorination at the 2-position.

-

Work-up and purification provide 8-bromo-2-chloro-6-methylquinoline.

Step 4: Hydrolysis to this compound

The final step involves the hydrolysis of the 2-chloroquinoline intermediate. This reaction is analogous to the acid-catalyzed hydrolysis of similar 2,4-dichloroquinolines to their corresponding 4-chloro-2-quinolinones.[5]

-

8-Bromo-2-chloro-6-methylquinoline is heated under reflux in the presence of an acid, such as dilute dichloroacetic acid or hydrochloric acid.[5]

-

The acidic conditions facilitate the nucleophilic substitution of the chlorine atom by a hydroxyl group, which then tautomerizes to the more stable quinolinone form.

-

Upon cooling and neutralization, the desired product, this compound, precipitates and can be purified by recrystallization.

III. Quantitative Data Summary

The following table summarizes expected yields and key physical properties for the intermediates and the final product, based on literature values for analogous compounds.

| Compound Name | Step | Starting Material(s) | Reagents | Typical Yield (%) | Melting Point (°C) |

| N-(4-methylphenyl)acetamide | 1a | p-Toluidine | Acetic anhydride, Acetic acid | High | 147-150 |

| N-(2-bromo-4-methylphenyl)acetamide | 1b | N-(4-methylphenyl)acetamide | Bromine | Moderate | 116-118 |

| 2-Bromo-4-methylaniline | 1c | N-(2-bromo-4-methylphenyl)acetamide | Hydrochloric acid, Sodium hydroxide | 51-57[1] | 26[1] |

| 8-Bromo-6-methylquinoline | 2 | 2-Bromo-4-methylaniline, Glycerol | Sulfuric acid, Oxidizing agent | Variable | - |

| 8-Bromo-2-chloro-6-methylquinoline | 3 | 8-Bromo-6-methylquinoline | POCl₃, PCl₅ | Good | - |

| This compound | 4 | 8-Bromo-2-chloro-6-methylquinoline | Acid (e.g., HCl) | Good | - |

Note: Dashes indicate data not specifically found for this compound in the literature but can be determined experimentally.

IV. Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical progression from starting materials to the final, characterized product.

Caption: Logical workflow for the synthesis and characterization of the target compound.

References

- 1. Page loading... [guidechem.com]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. Skraup reaction - Wikipedia [en.wikipedia.org]

- 5. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]

Technical Guide: Physical and Chemical Characteristics of 8-bromo-6-methylquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of the heterocyclic compound 8-bromo-6-methylquinolin-2(1H)-one. The information is intended to support research and development activities in medicinal chemistry and materials science.

Core Physical and Chemical Data

The following tables summarize the key physical and spectral properties of this compound.

Table 1: Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₈BrNO |

| Molecular Weight | 238.08 g/mol |

| Appearance | White solid |

| Melting Point | 289-291 °C |

Table 2: Spectral Data

| Spectrum Type | Data |

| ¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) | 11.87 (s, 1H, NH), 7.78 (d, J=9.7 Hz, 1H, H-4), 7.66 (s, 1H, H-5), 7.42 (s, 1H, H-7), 6.42 (d, J=9.7 Hz, 1H, H-3), 2.30 (s, 3H, CH₃) |

| ¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm) | 160.2, 139.3, 137.2, 133.0, 128.5, 122.9, 121.7, 116.8, 110.2, 17.9 |

| Mass Spectrum (APCI+), m/z | 238.0/240.0 [M+H]⁺ |

| Infrared (IR) ν (cm⁻¹) | 3155, 3050, 2920, 1660, 1595, 1550, 870, 810 |

Experimental Protocols

The synthesis and characterization of this compound can be achieved through the following experimental procedures.

Synthesis of this compound

Materials:

-

2-Amino-3-bromotoluene

-

Ethyl acetoacetate

-

Polyphosphoric acid (PPA)

-

Ethanol

-

Dichloromethane (DCM)

-

Hexane

Procedure:

-

A mixture of 2-amino-3-bromotoluene (1.0 eq) and ethyl acetoacetate (1.1 eq) is heated at 130 °C for 4 hours.

-

The reaction mixture is cooled to room temperature, and polyphosphoric acid is added.

-

The mixture is then heated to 130 °C for an additional 2 hours.

-

After cooling, the reaction is quenched with water and neutralized with a saturated solution of sodium bicarbonate.

-

The resulting precipitate is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization from a mixture of dichloromethane and hexane to afford this compound as a white solid.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent.

-

Mass Spectrometry (MS): Mass spectra are obtained using an Atmospheric Pressure Chemical Ionization (APCI) source in positive ion mode.

-

Infrared (IR) Spectroscopy: IR spectra are recorded using a spectrometer with samples prepared as KBr pellets.

-

Melting Point Determination: The melting point is determined using a standard melting point apparatus.

Workflow and Diagrams

The following diagrams illustrate the synthesis and characterization workflow for this compound.

Caption: Synthesis and Characterization Workflow.

Biological Activity

Currently, there is limited publicly available information regarding the specific biological activities or signaling pathway interactions of this compound. However, the quinolinone scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including antibacterial, antifungal, antiviral, and anticancer effects. The presence of the bromine atom and the methyl group on the quinolinone core may modulate its biological profile. Further research is warranted to elucidate the specific biological targets and potential therapeutic applications of this compound.

The diagram below illustrates a generalized logical workflow for the preliminary biological evaluation of a novel chemical entity like this compound.

Caption: Biological Evaluation Workflow.

An In-Depth Technical Guide to 8-bromo-6-methylquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 8-bromo-6-methylquinolin-2(1H)-one. The information is curated for professionals in the fields of chemical research and drug development.

Core Molecular Data

This compound is a halogenated derivative of the quinolinone heterocyclic system. The presence of the bromine atom and the methyl group at specific positions on the quinoline ring is expected to influence its chemical reactivity and biological activity.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrNO | [1] |

| Molecular Weight | 238.08 g/mol | [1] |

| CAS Number | 142219-59-8 |

Synthesis and Spectroscopic Data

Spectroscopic data for this compound is not widely published. However, analysis of related compounds provides an expected profile. For example, the ¹H NMR spectrum of 8-bromo-2-methylquinoline shows characteristic signals for the methyl group and aromatic protons.[4] It is anticipated that the ¹H NMR spectrum of this compound would display distinct peaks corresponding to the methyl protons, the protons on the quinolinone ring system, and the NH proton. Infrared (IR) spectroscopy would likely show characteristic absorption bands for the C=O (amide) and N-H functional groups. Mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of the bromine atom.

Potential Biological Activity and Therapeutic Applications

The biological activity of this compound has not been extensively characterized in publicly available literature. However, the quinolin-2(1H)-one scaffold is a well-established pharmacophore present in numerous biologically active compounds with a wide range of therapeutic applications.

Derivatives of quinolinone have been investigated for their potential as:

-

Antitrypanosomal agents: A study on 8-nitroquinolin-2(1H)-one derivatives revealed that a 6-bromo-substituted compound exhibited potent activity against Trypanosoma brucei and Trypanosoma cruzi.[5]

-

Anticancer agents: Various 8-hydroxyquinoline derivatives have shown promise as anticancer agents.[6]

-

Enzyme inhibitors: The quinoline structure can interact with the active sites of enzymes.[1]

-

DNA intercalators: The planar aromatic ring system of quinolines suggests a potential mechanism of action involving intercalation into DNA.[1]

The specific substitution pattern of a bromine atom at the 8-position and a methyl group at the 6-position on the quinolin-2(1H)-one core of the target molecule will uniquely influence its physicochemical properties and its interactions with biological targets. Further research is required to elucidate the specific biological activities and potential therapeutic applications of this compound.

Experimental Workflows and Signaling Pathways

Due to the limited specific research on this compound, no established experimental workflows or signaling pathways involving this particular compound can be definitively diagrammed. However, a general workflow for the synthesis and evaluation of novel quinolinone derivatives can be conceptualized.

Below is a logical workflow for the investigation of a novel quinolinone derivative, such as this compound, in a drug discovery context.

Workflow for Novel Quinolinone Investigation

This diagram illustrates a rational progression from the synthesis and purification of a target compound to its biological evaluation and subsequent mechanistic studies. The process begins with the chemical synthesis from appropriate starting materials, followed by rigorous purification and structural confirmation. The pure compound is then subjected to a battery of in vitro biological assays to identify any activity. Positive "hits" would then undergo lead optimization to improve their properties, and further studies would be conducted to identify their molecular target and the signaling pathways they modulate.

References

- 1. 8-Bromo-6-methylquinoline | 84839-95-2 | Benchchem [benchchem.com]

- 2. 8-BROMOQUINOLIN-2(1H)-ONE synthesis - chemicalbook [chemicalbook.com]

- 3. CN104592109A - Method for preparing 8-bromoquinoline derivative - Google Patents [patents.google.com]

- 4. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 8-bromo-6-methylquinolin-2(1H)-one

Disclaimer: Publicly available, experimentally verified spectroscopic data for 8-bromo-6-methylquinolin-2(1H)-one (CAS 142219-59-8) is scarce. This guide has been compiled to provide a representative technical overview for researchers and drug development professionals. The spectroscopic data presented herein is hypothetical, based on the analysis of structurally similar compounds, and should be used as a reference for expected values. Experimental protocols are based on established general methodologies.

Introduction

This compound is a halogenated derivative of the quinolinone scaffold, a core structure found in numerous biologically active compounds. The precise substitution pattern of the bromine atom and the methyl group on the quinolinone ring is critical for its chemical reactivity and pharmacological profile. Accurate structural elucidation and purity assessment are paramount in the research and development of such molecules. This guide outlines the expected spectroscopic characteristics (NMR, IR, MS) and provides standardized protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Representative) (Solvent: DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.65 | br s | 1H | N-H |

| ~7.80 | d, J=2.0 Hz | 1H | H-5 |

| ~7.65 | d, J=2.0 Hz | 1H | H-7 |

| ~7.58 | d, J=9.5 Hz | 1H | H-4 |

| ~6.40 | d, J=9.5 Hz | 1H | H-3 |

| ~2.35 | s | 3H | -CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (Representative) (Solvent: DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~161.0 | C-2 (C=O) |

| ~138.5 | C-4 |

| ~137.0 | C-8a |

| ~134.0 | C-6 |

| ~132.5 | C-7 |

| ~125.0 | C-5 |

| ~121.0 | C-3 |

| ~116.0 | C-4a |

| ~115.0 | C-8 |

| ~20.5 | -CH₃ |

Table 3: Infrared (IR) Spectroscopy Data (Representative)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2900 | Broad | N-H stretch |

| ~1660 | Strong | C=O stretch (amide) |

| ~1600, ~1480 | Medium | C=C aromatic ring stretch |

| ~820 | Strong | C-H out-of-plane bend |

| ~650 | Medium | C-Br stretch |

Table 4: Mass Spectrometry (MS) Data (Representative)

| m/z | Relative Intensity (%) | Assignment |

| 239/241 | ~100 / ~98 | [M]⁺, [M+2]⁺ (due to ⁷⁹Br/⁸¹Br isotopes) |

| 210/212 | Variable | [M-CO-H]⁺ |

| 156 | Variable | [M-Br]⁺ |

| 130 | Variable | [M-Br-CO]⁺ |

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of quinolinone compounds.

3.1 Synthesis Protocol: Modified Knorr Synthesis

A plausible route to this compound is via a Knorr-type synthesis, which involves the condensation of a β-ketoanilide with cyclization under acidic conditions.[1][2]

-

Preparation of the β-ketoanilide: 2-Bromo-4-methylaniline is reacted with ethyl acetoacetate. The aniline (1 equivalent) is dissolved in a suitable solvent such as ethanol, and ethyl acetoacetate (1.1 equivalents) is added. The mixture is heated to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude anilide.

-

Cyclization: The crude anilide is added portion-wise to a pre-heated cyclizing agent, such as concentrated sulfuric acid or polyphosphoric acid (PPA), at a temperature of approximately 100-120°C.

-

Work-up: The reaction mixture is stirred at this temperature for 1-2 hours before being carefully poured onto crushed ice. The resulting precipitate is collected by vacuum filtration, washed thoroughly with water to remove excess acid, and then washed with a cold solvent like ethanol or diethyl ether.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield the final product, this compound.

3.2 NMR Spectroscopy Protocol

Nuclear Magnetic Resonance (NMR) spectroscopy is performed to determine the carbon-hydrogen framework of the molecule.

-

Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[3][4] Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).[5]

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to ensure homogeneity and high resolution.[3]

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired using a spectrometer (e.g., 400 MHz). For ¹H NMR, a sufficient number of scans are collected to achieve a good signal-to-noise ratio. For ¹³C NMR, which has a much lower natural abundance, a greater number of scans and a longer relaxation delay are typically required.[6]

3.3 IR Spectroscopy Protocol

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule.[7]

-

Sample Preparation: For solid samples, an Attenuated Total Reflectance (ATR) accessory is commonly used. A small amount of the dry, solid sample is placed directly onto the ATR crystal.[8]

-

Data Acquisition: The IR spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal is taken first and automatically subtracted from the sample spectrum.[9]

-

Data Analysis: The resulting spectrum (a plot of transmittance or absorbance versus wavenumber) is analyzed to identify characteristic absorption bands corresponding to specific functional groups (e.g., N-H, C=O, C=C).[10]

3.4 Mass Spectrometry Protocol

Mass spectrometry (MS) provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and aspects of its structure.[11]

-

Sample Preparation: A dilute solution of the sample is prepared (approximately 1 mg/mL) in a volatile organic solvent like methanol or acetonitrile.[12] This solution is then further diluted to a final concentration suitable for the instrument (e.g., 10-100 µg/mL).

-

Ionization: The sample is introduced into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques. EI involves bombarding the sample with high-energy electrons, which often leads to fragmentation.[13][14]

-

Analysis and Detection: The resulting ions are separated based on their mass-to-charge (m/z) ratio by an analyzer (e.g., a quadrupole or time-of-flight). A detector records the abundance of each ion.

-

Data Interpretation: The mass spectrum displays the relative abundance of ions at different m/z values. The molecular ion peak ([M]⁺) is identified, paying attention to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which results in two peaks of nearly equal intensity separated by 2 Da.[13]

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

- 1. On the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one - Research - Institut Pasteur [research.pasteur.fr]

- 2. researchgate.net [researchgate.net]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. NMR Spectroscopy [www2.chemistry.msu.edu]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. community.wvu.edu [community.wvu.edu]

- 8. amherst.edu [amherst.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. athabascau.ca [athabascau.ca]

- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 14. youtube.com [youtube.com]

Crystal Structure Analysis of 8-bromo-6-methylquinolin-2(1H)-one: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, a complete, publicly available crystal structure analysis for 8-bromo-6-methylquinolin-2(1H)-one could not be located. This guide, therefore, provides a comprehensive overview of the methodologies and a comparative analysis based on a closely related isomer, 8-bromo-2-methylquinoline. The experimental protocols detailed herein are based on established procedures for similar quinolinone derivatives and serve as a foundational guide for researchers undertaking the crystallographic analysis of the title compound.

Introduction

Quinolinone derivatives are a significant class of heterocyclic compounds that form the core scaffold of numerous natural products and synthetic molecules with a wide range of biological activities. Their diverse applications in medicine, including as antibacterial, anticancer, and anti-inflammatory agents, have made them a focal point of extensive research. The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships, guiding rational drug design, and developing novel therapeutic agents. This technical guide outlines the essential experimental protocols for the synthesis, crystallization, and crystal structure determination of this compound and presents key crystallographic data from a related isomer to serve as a valuable reference.

Experimental Protocols

The following sections detail the generalized procedures for the synthesis and single-crystal growth of this compound, followed by the protocol for X-ray diffraction analysis.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for similar quinolinone derivatives. One such common method is the Knorr synthesis, which involves the condensation of a β-ketoester with an aniline.

Materials:

-

4-bromo-2-methylaniline

-

Ethyl acetoacetate

-

Polyphosphoric acid (PPA) or Sulfuric acid

-

Ethanol

-

Sodium bicarbonate solution (saturated)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Condensation: In a round-bottom flask, equimolar amounts of 4-bromo-2-methylaniline and ethyl acetoacetate are mixed. The mixture is stirred at room temperature for 30 minutes and then heated to 110-120 °C for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Cyclization: After cooling to room temperature, polyphosphoric acid (or concentrated sulfuric acid) is carefully added to the reaction mixture. The mixture is then heated to 100 °C for 1-2 hours to facilitate cyclization.

-

Work-up: The reaction mixture is cooled and then carefully poured onto crushed ice with vigorous stirring. The resulting precipitate is collected by filtration.

-

Neutralization and Purification: The crude product is washed with a saturated sodium bicarbonate solution to remove any residual acid, followed by washing with water until the filtrate is neutral. The solid is then dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol to yield the pure this compound.

Single-Crystal Growth

The growth of high-quality single crystals is a critical step for successful X-ray diffraction analysis. Slow evaporation is a commonly employed technique for obtaining suitable crystals of organic compounds.

Procedure:

-

A nearly saturated solution of the purified this compound is prepared in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) at a slightly elevated temperature.

-

The solution is filtered through a syringe filter to remove any particulate matter into a clean vial.

-

The vial is loosely covered to allow for the slow evaporation of the solvent at room temperature in a vibration-free environment.

-

Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals should form.

Data Presentation: A Comparative Analysis

While the specific crystallographic data for this compound is not available, the data for its isomer, 8-bromo-2-methylquinoline , provides valuable insight into the expected structural parameters. It is crucial to note that the substitution pattern will influence the crystal packing and unit cell dimensions.

Table 1: Crystallographic Data for 8-bromo-2-methylquinoline [1][2]

| Parameter | Value |

| Chemical Formula | C₁₀H₈BrN |

| Formula Weight | 222.08 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.0440 (17) |

| b (Å) | 13.467 (4) |

| c (Å) | 13.391 (4) |

| β (°) | 97.678 (4) |

| Volume (ų) | 901.4 (5) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.636 |

| Absorption Coeff. (mm⁻¹) | 4.50 |

| Temperature (K) | 291 |

X-ray Data Collection and Structure Refinement Protocol

The following is a generalized workflow for the collection of X-ray diffraction data and the subsequent structure solution and refinement.

Procedure:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS). The data is collected at a controlled temperature, often 100 K or 293 K, by rotating the crystal through a series of angles.

-

Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

-

Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. This process involves refining the atomic coordinates, anisotropic displacement parameters, and other relevant parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow from synthesis to the final crystal structure analysis.

Conclusion

The crystal structure analysis of this compound is a crucial step in elucidating its physicochemical properties and biological activity. While a definitive crystal structure for this specific compound is not yet publicly available, this guide provides a robust framework of experimental protocols for its synthesis, crystallization, and subsequent X-ray diffraction analysis. The included crystallographic data for the related isomer, 8-bromo-2-methylquinoline, serves as a useful point of comparison for researchers in the field. The successful determination of the crystal structure of the title compound will undoubtedly contribute to the broader understanding of quinolinone chemistry and aid in the development of new and effective therapeutic agents.

References

The Diverse Mechanisms of Action of Substituted Quinolinones: A Technical Guide for Researchers

An in-depth exploration of the multifaceted pharmacological activities of substituted quinolinones, from their established antibacterial and anticancer properties to their emerging roles as modulators of key cellular signaling pathways. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Substituted quinolinones are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. From their well-established role as potent antibacterial agents to their increasing prominence in oncology and beyond, the diverse mechanisms of action of these compounds underscore their therapeutic potential. This technical guide delves into the core mechanisms through which substituted quinolinones exert their effects, providing a detailed resource for researchers actively engaged in the discovery and development of novel therapeutics based on this privileged scaffold.

Antibacterial Activity: Targeting Bacterial DNA Replication

The hallmark of many clinically successful quinolinone antibiotics is their ability to disrupt bacterial DNA replication by inhibiting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] This dual-targeting mechanism contributes to their broad-spectrum antibacterial activity.

Mechanism of Action:

Fluoroquinolones, a major subclass of antibacterial quinolinones, form a stable ternary complex with the bacterial topoisomerase and DNA. This complex traps the enzyme in a state where it has cleaved the DNA but is unable to religate it, leading to an accumulation of double-strand breaks.[3] This triggers a cascade of events, including the SOS response and ultimately, bacterial cell death. The differential sensitivity of bacterial versus human topoisomerases provides the basis for the selective toxicity of these agents.

Quantitative Data on DNA Gyrase and Topoisomerase IV Inhibition:

The inhibitory potency of substituted quinolinones against these enzymes is typically quantified by the half-maximal inhibitory concentration (IC50).

| Compound Class | Target Enzyme | Organism | IC50 (µM) | Reference |

| Fluoroquinolone Conjugates | E. coli DNA gyrase | Escherichia coli | 3.25 - 9.80 | [4] |

| F-triazolequinolones (FTQs) | M. tuberculosis DNA gyrase | Mycobacterium tuberculosis | 27 - 28 | [4] |

| Alkoxy-triazolequinolones (ATQs) | M. tuberculosis DNA gyrase | Mycobacterium tuberculosis | 27 - 28 | [4] |

| 6-Nitroquinolone-3-carboxylic Acids | M. smegmatis DNA gyrase | Mycobacterium smegmatis | 5 - 30 µg/ml | [5] |

| 1,8-Naphthyridine-3-carboxylic Acid Derivatives | M. smegmatis DNA gyrase | Mycobacterium smegmatis | 50 - 116.72 | [6] |

Experimental Protocols:

DNA Gyrase Supercoiling Assay: This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

-

Materials: Relaxed plasmid DNA (e.g., pBR322), E. coli DNA gyrase, ATP, assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/ml BSA), agarose gel, ethidium bromide.

-

Procedure:

-

Incubate varying concentrations of the test compound with DNA gyrase and relaxed plasmid DNA in the assay buffer.

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C for a defined period (e.g., 1 hour).

-

Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Analyze the DNA topoisomers by agarose gel electrophoresis. The supercoiled and relaxed forms of the plasmid will migrate differently.

-

Visualize the DNA bands using ethidium bromide staining and quantify the inhibition of supercoiling.[4]

-

Topoisomerase IV Decatenation Assay: This assay assesses the inhibition of topoisomerase IV-mediated decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

-

Materials: Kinetoplast DNA (kDNA), E. coli Topoisomerase IV, ATP, assay buffer, agarose gel, ethidium bromide.

-

Procedure:

-

Incubate varying concentrations of the test compound with topoisomerase IV and kDNA in the assay buffer.

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C.

-

Stop the reaction and analyze the products by agarose gel electrophoresis. Decatenated minicircles will migrate faster than the catenated network.

-

Signaling Pathway and Experimental Workflow:

Anticancer Activity: A Multi-pronged Attack on Cancer Cells

Substituted quinolinones have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through diverse mechanisms.[8][9] These include the inhibition of key signaling kinases, disruption of microtubule dynamics, and induction of apoptosis.

Kinase Inhibition

Many substituted quinolinones function as inhibitors of various protein kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Cyclin-Dependent Kinases (CDKs).[10][11][12]

Mechanism of Action:

These quinolinone derivatives typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This blockade of key signaling pathways can lead to cell cycle arrest, inhibition of proliferation, and induction of apoptosis in cancer cells.

Quantitative Data on Kinase Inhibition:

| Compound Class | Target Kinase | Cell Line | IC50 (µM) | Reference |

| 3-Substituted Quinolines | PDGF-RTK | - | ≤ 0.02 | [12] |

| 4-Anilinoquinoline Derivatives | PKN3 | - | 0.014 - 0.600 | [13] |

| Quinazoline-Isatin Hybrids | EGFR | - | 0.083 | [14] |

| Quinazoline-Isatin Hybrids | VEGFR-2 | - | 0.076 | [14] |

| Quinazoline-Isatin Hybrids | HER2 | - | 0.138 | [14] |

| Quinazoline-Isatin Hybrids | CDK2 | - | 0.183 | [14] |

| Substituted Quinazolinones | CDK9 | - | 0.115 - 0.589 | [15] |

Experimental Protocols:

In Vitro Kinase Assay (e.g., EGFR): This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

-

Materials: Recombinant human EGFR kinase, a suitable substrate (e.g., a synthetic peptide), ATP (often radiolabeled [γ-³²P]ATP or coupled to a fluorescent or luminescent detection system), assay buffer, and the test compound.

-

Procedure:

-

Pre-incubate the kinase with varying concentrations of the substituted quinolinone inhibitor.

-

Initiate the kinase reaction by adding the substrate and ATP.

-

Incubate at a controlled temperature (e.g., 30°C) for a specific time.

-

Stop the reaction and quantify the amount of phosphorylated substrate. This can be done by measuring radioactivity, fluorescence, or luminescence, depending on the assay format.[16][17][18]

-

Cell Viability Assay (MTT Assay): This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Materials: Cancer cell line of interest (e.g., MCF-7, HeLa), cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or SDS in HCl).

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the substituted quinolinone for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.[19][20][21]

-

Signaling Pathway and Experimental Workflow:

Phosphodiesterase (PDE) Inhibition

Certain substituted quinolinones have been identified as potent inhibitors of phosphodiesterases (PDEs), a family of enzymes that regulate the levels of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).

Mechanism of Action:

By inhibiting the hydrolysis of cAMP and/or cGMP, these quinolinone derivatives increase the intracellular concentrations of these second messengers. This can lead to a variety of physiological effects, including smooth muscle relaxation, anti-inflammatory responses, and modulation of cognitive function, depending on the specific PDE isoform targeted.

Quantitative Data on PDE Inhibition:

| Compound Class | Target PDE | IC50 (nM) | Reference |

| Quinoline-based derivative | PDE5 | 1.86 | [22] |

| Quinoline-based derivative | PDE5 | 3.2 | [22] |

Experimental Protocols:

In Vitro PDE Assay: This assay measures the ability of a compound to inhibit the enzymatic activity of a specific PDE isoform.

-

Materials: Recombinant human PDE enzyme (e.g., PDE4B, PDE5), a fluorescently labeled substrate (e.g., FAM-cAMP), assay buffer, and the test compound.

-

Procedure:

-

Incubate the PDE enzyme with varying concentrations of the substituted quinolinone inhibitor.

-

Add the fluorescently labeled cAMP or cGMP substrate to initiate the reaction.

-

After a set incubation time, measure the fluorescence polarization. The hydrolysis of the substrate by the PDE leads to a decrease in fluorescence polarization.

-

The inhibitory activity of the compound is determined by its ability to prevent this decrease.[23][24][25][26]

-

Signaling Pathway and Experimental Workflow:

References

- 1. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 2. Purification of DNA Topoisomerases and Inhibition by Fluoroquinolones | Springer Nature Experiments [experiments.springernature.com]

- 3. Interaction between DNA Gyrase and Quinolones: Effects of Alanine Mutations at GyrA Subunit Residues Ser83 and Asp87 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. topoisomerase IV assay kits [profoldin.com]

- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Second-generation substituted quinolines as anticancer drugs for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 11. mdpi.com [mdpi.com]

- 12. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors [mdpi.com]

- 16. rsc.org [rsc.org]

- 17. promega.com.cn [promega.com.cn]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. protocols.io [protocols.io]

- 21. MTT assay protocol | Abcam [abcam.com]

- 22. researchgate.net [researchgate.net]

- 23. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2)-O-α-L-Rhamnopyranoside [frontiersin.org]

- 25. bpsbioscience.com [bpsbioscience.com]

- 26. researchgate.net [researchgate.net]

The Frontier of Drug Discovery: A Technical Guide to the Synthesis and Potential of 8-bromo-6-methylquinolin-2(1H)-one Derivatives

For Immediate Release

A Deep Dive into the Synthetic Pathways and Biological Significance of a Promising Class of Quinolinone Compounds for Researchers, Scientists, and Drug Development Professionals.

The quest for novel therapeutic agents has led researchers to explore the vast chemical space of heterocyclic compounds. Among these, the quinolin-2(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide focuses on a specific, promising, yet underexplored subclass: 8-bromo-6-methylquinolin-2(1H)-one and its potential derivatives. While extensive research on this exact substitution pattern is nascent, this paper aims to provide a comprehensive framework for its synthesis and to extrapolate its potential biological activities based on closely related analogues, thereby paving the way for future drug discovery efforts.

Synthetic Pathways to the Core Scaffold

The synthesis of the this compound core can be approached through several established methodologies for quinoline and quinolinone synthesis. The choice of a specific route may depend on the availability of starting materials, desired yield, and scalability.

1.1. Knorr Quinoline Synthesis: A plausible and adaptable method is the Knorr synthesis, which involves the condensation of a β-ketoester with an arylamine. For the target molecule, this would involve the reaction of 2-bromo-4-methylaniline with a suitable β-ketoester, followed by cyclization. This method is particularly attractive due to its reliability and the commercial availability of a wide range of starting materials.

1.2. Skraup-Doebner-von Miller Reaction: This classic method for quinoline synthesis involves the reaction of an aniline with α,β-unsaturated carbonyl compounds.[1] For the synthesis of the 8-bromo-6-methylquinoline precursor, 2-bromo-4-methylaniline could be reacted with an appropriate α,β-unsaturated aldehyde or ketone, such as crotonaldehyde, in the presence of an acid catalyst.[1] Subsequent oxidation of the 2-methyl group to a hydroxyl group would yield the desired quinolin-2(1H)-one.

1.3. Late-Stage Bromination: An alternative strategy involves the synthesis of 6-methylquinolin-2(1H)-one, followed by regioselective bromination at the C8 position. The directing effects of the existing substituents on the quinolinone ring would be a critical consideration in this approach to ensure the desired isomer is obtained.

A generalized workflow for the synthesis and derivatization of the target compounds is presented below.

References

A Technical Guide to the Research Landscape of Bromo-Methyl-Quinolinones and Their Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the synthesis, biological evaluation, and potential therapeutic applications of bromo-methyl-substituted quinolin-2(1H)-one derivatives and related compounds. While direct research on 8-bromo-6-methylquinolin-2(1H)-one is limited in the reviewed literature, this document consolidates key findings on structurally similar molecules, offering valuable insights for researchers and drug development professionals. The information presented herein is intended to serve as a foundational resource for further investigation into this class of compounds.

Synthesis of Bromo-Substituted Quinolones

The synthesis of bromo-substituted quinolin-2(1H)-ones can be achieved through various established chemical reactions. A common approach involves the Knorr synthesis, which utilizes the condensation of β-keto esters with anilines. For instance, the synthesis of 6-bromo-4-methylquinolin-2(1H)-one is accomplished through the condensation of a β-keto ester with 4-bromoaniline, followed by cyclization of the resulting anilide.[1] Another method for synthesizing 8-bromoquinolin-2(1H)-one involves the reaction of (2E)-N-(2-bromophenyl)-3-phenyl-2-propenamide with aluminum trichloride in chlorobenzene.[2]

Furthermore, direct bromination of quinoline derivatives is a feasible strategy. For example, 8-hydroxyquinoline can be treated with molecular bromine to yield 5,7-dibromo-8-hydroxyquinoline.[3] The straightforward bromination of 1,2,3,4-tetrahydroquinoline allows for the preparation of monobromo, dibromo, and tribromoquinoline derivatives.[4]

Experimental Protocol: Synthesis of 8-Bromoquinolin-2(1H)-one[2]

To a suspension of (2E)-N-(2-bromophenyl)-3-phenyl-2-propenamide (22.9 g, 76.0 mmol) in chlorobenzene (100 ml) under an argon atmosphere at room temperature, aluminium trichloride (60.78 g, 133.34 mmol) is added. The reaction mixture is heated for 2 hours at 125°C. After cooling to 50°C, the mixture is carefully added to ice water (3 L). The resulting solid is filtered, washed with water (500 ml), and then triturated with hot ethanol. The product is filtered and dried in vacuo to yield 8-bromo-2(1H)-quinolinone as a white solid.

Experimental Protocol: Synthesis of 8-Bromo-2-methylquinoline[5]

A solution of 2-bromoaniline (0.05 mol), boric acid (3.10 g), and 18% HCl (50 ml) is heated to reflux. A mixture of crotonaldehyde (0.06 mol) and 2-bromonitrobenzene (0.01 mol) is then slowly added with stirring over 1 hour. The reaction mixture is stirred at 373 K for another 2.5 hours. An equimolar amount of anhydrous ZnCl₂ is added with vigorous stirring for 0.5 hours. After completion, the solution is cooled in an ice bath, and the crude solid is filtered, washed with 2-propanol, dissolved in water, and neutralized with concentrated NH₃·H₂O to a pH of 8. The product is obtained as a grey solid after cooling, filtration, and air-drying.

Biological Activity of Bromo-Quinolinone Derivatives

Bromo-substituted quinoline and quinolinone derivatives have demonstrated a range of biological activities, with a significant focus on their potential as anticancer and antimicrobial agents.

Anticancer Activity

Several studies have highlighted the cytotoxic effects of brominated quinolines against various cancer cell lines. For instance, brominated 8-hydroxy, 8-methoxy, and 8-amino quinolines have been evaluated for their in vitro anticancer effects.[3] Specifically, 5,7-dibromo-8-hydroxyquinoline has shown strong antiproliferative activity against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines.[3][4] The introduction of a hydroxyl group at the C-8 position of the quinoline core has been suggested to enhance anticancer potential.[3][4]

Table 1: In Vitro Anticancer Activity of Bromo-Substituted Quinolines

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| 5,7-dibromo-8-hydroxyquinoline | C6 | 6.7 - 25.6 | [3] |

| 5,7-dibromo-8-hydroxyquinoline | HeLa | 6.7 - 25.6 | [3] |

| 5,7-dibromo-8-hydroxyquinoline | HT29 | 6.7 - 25.6 | [3] |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 | 5.45 - 9.6 | [4] |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HeLa | 5.45 - 9.6 | [4] |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HT29 | 5.45 - 9.6 | [4] |

| 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a) | MCF-7 | 15.85 ± 3.32 µM | [5][6] |

| 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a) | SW480 | 17.85 ± 0.92 µM | [5][6] |

Some of these compounds are believed to exert their anticancer effects by inducing apoptosis and inhibiting topoisomerase I, a crucial enzyme in DNA replication and repair.[3][4]

Antimicrobial and Other Biological Activities

Quinolone derivatives are known for their antibacterial properties.[7] A study on 8-nitroquinolin-2(1H)-one derivatives revealed that a 6-bromo-substituted compound exhibited potent and selective antitrypanosomal activity against T. b. brucei and T. cruzi.[8] The broader class of 8-hydroxyquinolines has been investigated for a wide array of biological effects, including antimicrobial, antifungal, and anticancer activities.[9]

Table 2: Antitrypanosomal Activity of a Bromo-Substituted 8-Nitroquinolin-2(1H)-one

| Compound | Organism | EC50 | Reference |

| 6-bromo-8-nitroquinolin-2(1H)-one derivative | T. b. brucei trypomastigotes | 12 nM | [8] |

| 6-bromo-8-nitroquinolin-2(1H)-one derivative | T. cruzi amastigotes | 500 nM | [8] |

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of synthesized compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cell lines such as MCF-7 and SW480 are seeded in 96-well plates and treated with various concentrations of the test compounds.[5][6] After a specified incubation period, the MTT reagent is added, and the resulting formazan crystals are dissolved. The absorbance is then measured to determine cell viability and calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[5][6]

Antimicrobial Activity Testing (Agar Well Diffusion Method)

The antimicrobial activity of the synthesized compounds can be evaluated using the agar well diffusion method.[7] The compounds are dissolved in a solvent like DMSO to prepare different concentrations. Bacterial cultures, such as E. Coli and Staphylococcus aureus, are inoculated on nutrient agar plates. Wells are punched into the agar and filled with the test solutions. After incubation, the diameter of the inhibition zone around each well is measured to assess the antimicrobial activity.[7]

Visualizing Research Workflows

The following diagrams illustrate the general workflows for the synthesis and biological evaluation of bromo-methyl-quinolinone derivatives based on the reviewed literature.

Caption: Generalized workflow for the synthesis of bromo-methyl-quinolin-2(1H)-one.

Caption: General workflow for the biological evaluation of synthesized compounds.

Conclusion

The existing body of research strongly suggests that bromo- and methyl-substituted quinolin-2(1H)-one derivatives represent a promising class of compounds with significant potential for the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases. While direct studies on this compound are not prevalent in the reviewed literature, the synthetic methodologies and biological evaluation protocols established for analogous structures provide a clear and actionable path forward for researchers. The data summarized in this guide, including synthetic procedures and cytotoxicity data, serves as a valuable starting point for the design and investigation of novel quinolinone-based drug candidates. Further research into the specific structure-activity relationships of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. 8-BROMOQUINOLIN-2(1H)-ONE synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

A Technical Guide to Determining the Solubility Profile of 8-bromo-6-methylquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction to Solubility Profiling

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a homogeneous mixture. In pharmaceutical sciences, the aqueous solubility of a drug candidate is a pivotal physicochemical property that influences its absorption and, consequently, its in vivo performance. Poor aqueous solubility can pose significant challenges in developing effective oral dosage forms. Therefore, a thorough characterization of a compound's solubility in various solvents—ranging from aqueous buffers that simulate physiological pH to organic solvents used in formulation—is a fundamental step in the drug development process.

This guide outlines the established "shake-flask" method for determining the equilibrium solubility of 8-bromo-6-methylquinolin-2(1H)-one, a protocol recommended by global health organizations for its reliability.[1][2]

Quantitative Solubility Data Presentation

Generating robust and comparable solubility data requires meticulous experimental work. The following tables are presented as templates for researchers to populate with their experimental findings. They are structured to provide a clear and comparative overview of the solubility of this compound under various conditions.

Table 1: Equilibrium Solubility of this compound in Aqueous Buffers at 37 °C (Note: The data below is illustrative. Researchers should replace these values with their own experimental results.)

| Buffer (pH) | Molarity | Ionic Strength (M) | Mean Solubility (mg/mL) | Standard Deviation |

| 0.1 N HCl (pH 1.2) | 0.1 | 0.1 | Experimental Value | ± Value |

| Acetate (pH 4.5) | 0.05 | 0.05 | Experimental Value | ± Value |

| Phosphate (pH 6.8) | 0.076 | 0.15 | Experimental Value | ± Value |

| Phosphate (pH 7.4) | 0.076 | 0.15 | Experimental Value | ± Value |

Table 2: Solubility of this compound in Common Organic Solvents at 25 °C (Note: The data below is illustrative. Researchers should replace these values with their own experimental results.)

| Solvent | Dielectric Constant | Mean Solubility (mg/mL) | Standard Deviation |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Experimental Value | ± Value |

| N,N-Dimethylformamide (DMF) | 36.7 | Experimental Value | ± Value |

| Ethanol | 24.5 | Experimental Value | ± Value |

| Methanol | 32.7 | Experimental Value | ± Value |

| 1-Octanol | 10.3 | Experimental Value | ± Value |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility. It involves saturating a solvent with a solute and measuring the concentration of the dissolved compound after equilibrium has been reached.

3.1. Materials and Equipment

-

This compound (solid form)

-

Selected aqueous buffers and organic solvents

-

Glass vials with screw caps

-

Orbital shaker or agitator with temperature control[2]

-

Calibrated pH meter

-

Centrifuge or filtration apparatus (e.g., syringe filters with low analyte binding)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

-

Analytical balance

3.2. Procedure

-

Preparation: Prepare the required aqueous buffer solutions (e.g., pH 1.2, 4.5, 6.8 as recommended by the WHO) and ensure their pH is verified at the experimental temperature (e.g., 37 °C).[2][3]

-

Addition of Solute: Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The excess solid is crucial to ensure that saturation is achieved.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C for physiological relevance).[2] Agitate the mixture for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.[2] The agitation speed should be sufficient to keep the solid suspended without creating a vortex.[2]

-

Phase Separation: After equilibration, let the samples stand to allow undissolved solids to sediment.[4] Separate the saturated solution (supernatant) from the excess solid. This can be achieved by centrifugation or by filtering the solution through a suitable syringe filter (e.g., 0.45 µm).[5] Care must be taken to avoid disturbing the equilibrium.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[5]

-

Data Analysis: Calculate the solubility by comparing the measured concentration to a standard curve. The experiment should be performed in triplicate or more to ensure reproducibility.[3][5] Report the results as mean ± standard deviation.

Visualization of Workflows and Relationships

Diagrams are essential for visualizing complex experimental processes and logical relationships, ensuring clarity and reproducibility.

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Caption: Key Factors Influencing the Equilibrium Solubility of an API.

Conclusion

While direct solubility data for this compound is not currently documented in readily accessible literature, this guide provides the necessary framework for researchers to independently and accurately determine its solubility profile. Adherence to the standardized shake-flask protocol will ensure the generation of high-quality, reproducible data essential for advancing pre-formulation and drug development activities. The provided templates and workflows serve as practical tools to aid in the systematic characterization of this compound.

References

- 1. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 2. who.int [who.int]

- 3. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 4. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

Methodological & Application

Application Note: Proposed Protocol for the Synthesis of 8-bromo-6-methylquinolin-2(1H)-one

Introduction

Proposed Synthetic Pathway

The proposed two-step synthesis of 8-bromo-6-methylquinolin-2(1H)-one is depicted below. The initial step involves the reaction of 2-bromo-4-methylaniline with cinnamoyl chloride to form the amide intermediate, N-(2-bromo-4-methylphenyl)-3-phenyl-2-propenamide. The subsequent step is a Lewis acid-catalyzed intramolecular cyclization to afford the final product.

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocols

Materials and Reagents:

-

2-bromo-4-methylaniline

-

Cinnamoyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

Aluminum trichloride (AlCl₃)

-

Chlorobenzene

-

Hydrochloric acid (HCl), 1M

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol

-

Hexanes

-

Ethyl acetate

Step 1: Synthesis of N-(2-bromo-4-methylphenyl)-3-phenyl-2-propenamide

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-4-methylaniline (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0°C using an ice bath.

-

Add pyridine (1.2 eq) to the solution.

-

Slowly add a solution of cinnamoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with 1M HCl.

-

Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol or by column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield the pure amide intermediate.

Step 2: Synthesis of this compound

-

To a suspension of N-(2-bromo-4-methylphenyl)-3-phenyl-2-propenamide (1.0 eq) in chlorobenzene, add aluminum trichloride (AlCl₃) (2.5 eq) at room temperature under an inert atmosphere.[1]

-

Heat the reaction mixture to 125°C for 2-4 hours.[1]

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to approximately 50°C and carefully pour it into a beaker of ice water.

-

Stir the resulting mixture vigorously until a solid precipitate forms.

-

Collect the solid by vacuum filtration and wash thoroughly with water.

-

Triturate the solid with hot ethanol, filter, and dry in a vacuum oven to obtain the final product, this compound.[1]

Data Presentation

The following table summarizes the expected materials and potential outcomes for the synthesis. The yield and mass data for the final product are based on the reported synthesis of 8-bromoquinolin-2(1H)-one and should be considered as estimates.[1]

| Compound | Molecular Weight ( g/mol ) | Starting Moles (mmol) | Starting Mass (g) | Product Mass (g) | Yield (%) |

| 2-bromo-4-methylaniline | 186.06 | 10.0 | 1.86 | - | - |

| Cinnamoyl chloride | 166.61 | 11.0 | 1.83 | - | - |

| N-(2-bromo-4-methylphenyl)-3-phenyl-2-propenamide | 316.20 | - | - | (To be determined) | (To be determined) |

| This compound | 238.08 | - | - | (Expected ~1.8) | (Expected ~75) |

Workflow Visualization

The logical workflow for the synthesis and purification of this compound is presented in the following diagram.

Figure 2: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)-one as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-bromo-6-methylquinolin-2(1H)-one is a versatile heterocyclic intermediate, valued for its utility in the synthesis of a wide array of functionalized quinoline derivatives. The presence of a bromine atom at the 8-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the quinolinone core is a common scaffold in pharmacologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, key transformations in modern drug discovery.

Application Notes

The 6-methylquinolin-2(1H)-one scaffold is a key pharmacophore in the development of various therapeutic agents. Derivatives have shown significant biological activity, particularly as kinase inhibitors, antibacterial agents, and cardiotonic agents.

Kinase Inhibition: The quinoline core is a privileged structure in the design of kinase inhibitors. Derivatives of 6-methylquinolin-2(1H)-one can be elaborated to target various kinases involved in cell signaling pathways critical to cancer cell proliferation and survival, such as the Raf/MEK/ERK and PI3K/Akt/mTOR pathways. The bromine at the 8-position allows for the introduction of diverse aryl and heteroaryl substituents, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity against specific kinase targets.

Antibacterial Activity: Quinolone derivatives are a well-established class of antibacterial agents that primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2] Functionalization of the this compound core can lead to the development of novel antibacterial compounds with improved efficacy or activity against resistant strains.

Cardiotonic Activity: Certain 6-(heteroaryl)-2(1H)-quinolinone derivatives have been shown to exhibit positive inotropic effects, making them of interest in the treatment of heart failure. The this compound intermediate can be utilized to synthesize analogs with potential cardiotonic properties.

Key Synthetic Transformations

The bromine atom at the 8-position of this compound is readily functionalized using palladium-catalyzed cross-coupling reactions. The two most common and powerful of these transformations are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the 8-position of the quinolinone core and a variety of aryl or vinyl boronic acids or esters.[3] This reaction is instrumental in the synthesis of 8-aryl-6-methylquinolin-2(1H)-one derivatives.

Experimental Protocol: Synthesis of 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline

This protocol is adapted from a reported synthesis on a closely related 8-bromo-6-methylquinoline derivative and serves as a representative procedure for the Suzuki coupling of the this compound scaffold.[4]

Reaction Scheme:

Materials:

-

This compound (1.0 equiv)

-

2-methoxyphenylboronic acid (1.2 equiv)

-

Potassium phosphate (K₃PO₄) (3.0 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

To a reaction vessel, add this compound, 2-methoxyphenylboronic acid, and potassium phosphate.

-

Purge the vessel with an inert atmosphere (e.g., argon or nitrogen).

-

Add THF and water to the reaction vessel.

-

Add Pd(dppf)Cl₂ to the suspension.

-

Heat the reaction mixture to 70°C and stir for 18-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-